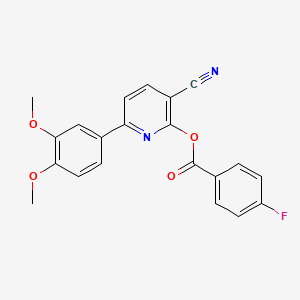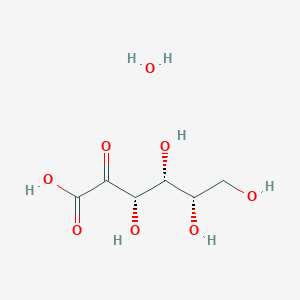
4-Cyclopropylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2137625-89-7 . It has a molecular weight of 196.7 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4-Cyclopropylbutane-1-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This involves the reaction of S-alkyl isothiourea salts with NaClO2, leading to the formation of diverse sulfonyl chlorides . This method is considered convenient, safe, and environmentally benign .Molecular Structure Analysis
The InChI code for 4-Cyclopropylbutane-1-sulfonyl chloride is1S/C7H13ClO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2 . The InChI key is WTAWFYBYFQCSCZ-UHFFFAOYSA-N . Chemical Reactions Analysis
Sulfonyl chlorides, such as 4-Cyclopropylbutane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is due to the presence of a good leaving group (Cl) in the sulfonyl chloride .Physical And Chemical Properties Analysis
The molecular weight of 4-Cyclopropylbutane-1-sulfonyl chloride is 196.7 . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitutions Catalyzed by Palladium
Nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can be catalyzed by palladium(0), leading to the production of cyclopropylideneethyl derivatives. These derivatives serve as building blocks with high synthetic potential for further chemical reactions. The use of chiral phosphines as ligands in the palladium catalyst can yield optically active methylenecyclopropane derivatives, showcasing the compound's utility in creating structurally complex and potentially enantioselective products (Stolle et al., 1992).
Novel Cyclopropanone Equivalents
1-(Arylsulfonyl)cyclopropanol, derived from cyclopropanone ethyl hemiacetal, acts as a new cyclopropanone equivalent. It reacts with terminal acetylenes and disubstituted amines to synthesize 1-alkynyl cyclopropylamines in moderate yields, indicating its utility in introducing cyclopropane motifs into amines, a valuable transformation in organic synthesis (Liu et al., 2008).
Mechanisms of Hydrolysis and Amine Reactions
Cyclopropanesulfonyl chloride undergoes hydrolysis and reactions with tertiary amines, following mechanisms similar to those of simple alkanesulfonyl chlorides. This research contributes to understanding the reactivity of cyclopropane-containing sulfonyl chlorides in both aqueous and organic media, providing insight into their potential applications in synthetic chemistry (King et al., 1993).
Safety And Hazards
4-Cyclopropylbutane-1-sulfonyl chloride is a chemical compound that should be handled with care . It’s recommended to use it only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray . It can cause severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
The synthesis of sulfonyl chlorides, including 4-Cyclopropylbutane-1-sulfonyl chloride, is a topic of ongoing research . Recent advancements include the development of a continuous system to produce multi-hundred-gram quantities of aryl sulfonyl chlorides . This system employs multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, and incorporates an automated process control scheme .
Eigenschaften
IUPAC Name |
4-cyclopropylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWFYBYFQCSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbutane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

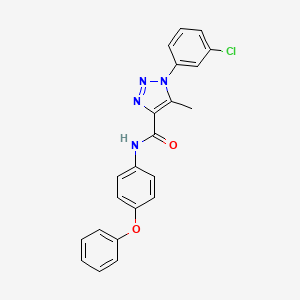

![2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2880993.png)
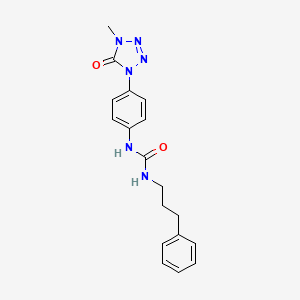
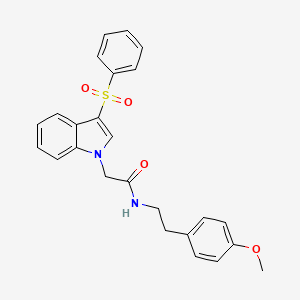
![3-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2880999.png)
![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)
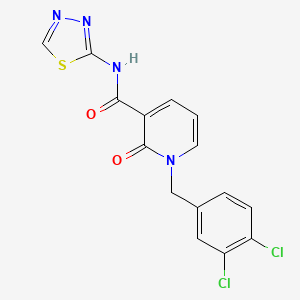
![4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2881004.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime](/img/structure/B2881005.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)
